Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a cyclopropane-carboxamide substituent at the 2-position and a methyl ester at the 3-position. Its structure (C₁₂H₁₅NO₃S) distinguishes it from simpler aminothiophene precursors, such as methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (C₈H₁₁NO₂S, CAS 4651-93-8), which lacks the cyclopropane moiety .
Properties
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-6-7(2)17-11(9(6)12(15)16-3)13-10(14)8-4-5-8/h8H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQQMJPRHXTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Cyclopropanecarboxamido Group: This step involves the reaction of the thiophene derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the amide bond.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanecarboxamido group can enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues: Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivatives
A key analogue is the ethyl ester series, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (e.g., compounds 3a-3k in –4). These derivatives share the 4,5-dimethylthiophene core but differ in two critical aspects:
- Ester Group : The ethyl ester (vs. methyl) may alter lipophilicity and bioavailability.
- Amide Substituent: The cyanoacrylamido group with phenyl substitutions (e.g., 4-hydroxyphenyl in 3d) contrasts with the cyclopropanecarboxamido group in the target compound.
Table 1: Structural Comparison
| Compound | Ester Group | Amide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Methyl | Cyclopropanecarboxamido | Cyclopropane, ester, amide |
| Ethyl 2-(2-cyano-3-(4-OH-Ph)acrylamido) | Ethyl | 2-Cyano-3-(4-hydroxyphenyl)acrylamido | Phenolic -OH, cyano, acrylamide |
| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl | Amino (-NH₂) | Amine, ester |
Precursor Compound: Methyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate
The precursor (CAS 4651-93-8) serves as a scaffold for synthesizing derivatives. This modification aligns with strategies to improve safety profiles in drug design.
Biological Activity
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{10}H_{13}N_{1}O_{3}S
- Molecular Weight : 227.28 g/mol
Structural Representation
- SMILES : O=C(OC)C1=C(NC(C)=O)SC(C)=C1C
- InChI Key : JJNXBVUWSDNXSK-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various pathogens indicate its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Profile
| Pathogen | MIC (µM) | Activity Description |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Strong inhibition |
| Escherichia coli | 0.21 | Strong inhibition |
| Candida spp. | Varies | Moderate antifungal activity |
| Micrococcus luteus | Varies | Selective action against Gram-positive |
| Citrobacter freundii | Varies | Active against clinical strains |
The compound's mechanism involves interaction with critical bacterial targets such as MurD and DNA gyrase. Molecular docking studies suggest that it forms strong hydrogen bonds with key amino acids in these proteins, which are essential for bacterial cell wall synthesis and DNA replication.
Table 2: Molecular Interactions
| Protein Target | Key Interactions | Binding Energy (kcal/mol) |
|---|---|---|
| MurD | H-bond with SER1084 | -9.5 |
| DNA Gyrase | H-bonds with SER1084, ASP437 | -8.7 |
Case Studies and Research Findings
In a recent study, the compound was evaluated for its cytotoxicity against human cell lines (HaCat and Balb/c 3T3) using the MTT assay. The results indicated promising cytotoxic effects, suggesting potential applications in cancer therapy.
Case Study Summary
- Study Focus : Evaluation of cytotoxic effects on human cell lines.
- Methodology : MTT assay.
- Findings : Significant cytotoxicity observed at specific concentrations, indicating potential for further development as an anticancer agent.
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound shows favorable absorption, distribution, metabolism, and excretion (ADME) properties. In silico assessments reveal that it meets several drug-likeness criteria, making it a candidate for further pharmaceutical development.
Drug-Likeness Parameters
- Lipinski's Rule of Five : Complies with all rules.
- Solubility : Moderate solubility predicted.
- Bioavailability : High predicted bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
